3-(4-Bromophenyl)-6-hydrazinylpyridazine
Description
Structure
3D Structure
Properties
CAS No. |
53346-62-6 |
|---|---|
Molecular Formula |
C10H9BrN4 |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
[6-(4-bromophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H9BrN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) |
InChI Key |
DZURZLYXCNAYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)Br |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 3 4 Bromophenyl 6 Hydrazinylpyridazine and Its Derivatives
Direct Synthetic Pathways to 3-(4-Bromophenyl)-6-hydrazinylpyridazine
The construction of this compound is typically approached through a linear synthesis that involves the initial formation of a pyridazine (B1198779) or pyridazinone ring, followed by functional group interconversions to install the required hydrazinyl and bromophenyl moieties.
Strategic Selection of Key Precursors and Starting Materials
Key precursors for the formation of the core pyridazine structure include:
γ-Keto Acids: Compounds such as 4-(4-bromophenyl)-4-oxobutanoic acid are pivotal starting materials. This precursor contains both the required bromophenyl group and the 1,4-dicarbonyl equivalent necessary for cyclization with hydrazine (B178648) to form the pyridazinone intermediate.
1,4-Dicarbonyl Compounds: More general 1,4-dicarbonyl compounds can be used, although this may require the introduction of the bromophenyl group later in the synthesis.
Halogenated Pyridazines: Commercially available or readily synthesized pyridazines, such as 3,6-dichloropyridazine (B152260), can serve as versatile scaffolds for the sequential introduction of the desired substituents.
Cyclization Reactions in the Formation of the Pyridazine Ring System
The formation of the 1,2-diazine (pyridazine) ring is a cornerstone of the synthesis. The most common and effective method involves the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid) and hydrazine. researchgate.netnih.gov
The typical reaction proceeds as follows:
A γ-keto acid, such as 4-(4-bromophenyl)-4-oxobutanoic acid, is refluxed with hydrazine hydrate in a suitable solvent like ethanol or acetic acid. chemicalbook.com
The reaction involves the formation of a dihydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable six-membered pyridazinone ring.
This cyclization yields 6-(4-bromophenyl)-3(2H)-pyridazinone, a key intermediate that serves as the foundation for subsequent functionalization. chemicalbook.com Alternative methods for pyridazine ring synthesis include Diels-Alder reactions, particularly inverse electron demand Diels-Alder reactions, which can provide access to highly functionalized pyridazines. organic-chemistry.org
| Precursor Type | Reagent | Intermediate Product | Key Advantages |
|---|---|---|---|
| γ-Keto Acid (e.g., 4-(4-bromophenyl)-4-oxobutanoic acid) | Hydrazine Hydrate | 6-Aryl-3(2H)-pyridazinone | Direct, high-yielding, incorporates aryl group early. |
| 1,3-Dicarbonyls and Methyl Ketones | Hydrazine Derivatives | 3,6-Diarylpyridazines or 6-Arylpyridazin-3-ones | Utilizes simple, commercially available starting materials. organic-chemistry.org |
| β,γ-Unsaturated Hydrazones | Copper Catalyst | 1,6-Dihydropyridazines | Mild conditions with high functional group tolerance. organic-chemistry.org |
Nucleophilic Substitution Approaches for Hydrazinyl Moiety Introduction
Once the pyridazinone ring is formed, the next critical step is the introduction of the hydrazinyl group at the C6 position. This is typically accomplished through a two-step sequence involving chlorination followed by nucleophilic aromatic substitution.
Chlorination: The keto group of the 6-(4-bromophenyl)-3(2H)-pyridazinone intermediate is converted to a chloro group, which is a good leaving group for nucleophilic substitution. This transformation is commonly achieved by treating the pyridazinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with heating. nih.govprepchem.comchemicalbook.com This reaction yields 3-(4-bromophenyl)-6-chloropyridazine.
Hydrazinolysis: The resulting 3-(4-bromophenyl)-6-chloropyridazine is then reacted with hydrazine hydrate. nih.gov The highly nucleophilic hydrazine displaces the chloride ion at the C6 position to furnish the final product, this compound. nih.govresearchgate.net The reaction is typically carried out in a solvent like dioxane or an alcohol and heated under reflux to ensure completion. nih.gov
The reactivity of the C-Cl bond in chloropyridazines towards nucleophiles like hydrazine makes this a reliable and widely used method for synthesizing hydrazinylpyridazine derivatives. nih.gov
Methodologies for Incorporating the Bromophenyl Substituent
Starting from a Brominated Precursor: As detailed previously, a straightforward approach is to begin the synthesis with a precursor that already contains the 4-bromophenyl moiety, such as 4-(4-bromophenyl)-4-oxobutanoic acid. chemicalbook.com This ensures the correct regiochemistry from the outset.
Palladium-Catalyzed Cross-Coupling Reactions: For syntheses starting with a halogenated pyridazine core (e.g., 3,6-dichloropyridazine), the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the C-C bond between the pyridazine ring and the bromophenyl group. researchgate.netresearchgate.net This reaction typically involves:
Substrates: A halogenated pyridazine (e.g., 3-chloro- or 3-bromopyridazine) and 4-bromophenylboronic acid.
Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov
Base and Solvent: A base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) and a solvent system such as a mixture of DME, ethanol, and water. nih.gov
The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and its ability to construct aryl-heteroaryl bonds with high efficiency. nih.govrsc.org
Modern Synthetic Strategies for Functionalized Pyridazine Scaffolds
To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, modern strategies are increasingly employed. These techniques offer enhanced efficiency, higher yields, and access to a broader range of functionalized derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the synthesis of heterocyclic compounds, including pyridazines and their derivatives. nih.govbeilstein-journals.org The use of microwave irradiation offers several distinct advantages over conventional heating methods:
Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes. nih.govmdpi.com
Improved Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields. mdpi.com
Enhanced Reaction Rates: Reactions that are sluggish or require high temperatures under conventional heating can be efficiently carried out in a microwave reactor.
This technology has been successfully applied to various steps in pyridazine synthesis, including the formation of hydrazide-hydrazones and multicomponent reactions for building complex heterocyclic systems. nih.govmdpi.comneliti.com For instance, the condensation of hydrazides with aldehydes and the cyclization steps can be completed in minutes under microwave irradiation, making it an efficient and environmentally friendly approach. nih.govneliti.com
| Reaction Step | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |
|---|---|---|---|
| Hydrazide-Hydrazone Formation | Hours of refluxing | 5-10 minutes | Drastic reduction in time, often higher purity. mdpi.com |
| Multicomponent Cyclization | Often requires prolonged heating | Completed in under 10 minutes | High efficiency and rapid access to complex scaffolds. nih.gov |
| Acid Hydrazide Synthesis | Two-step process (esterification then hydrazinolysis) over many hours | Single step from carboxylic acid in minutes | Simpler, faster, and greener pathway. neliti.com |
Green Chemistry Approaches in Pyridazine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridazines, to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key green methodologies in pyridazine synthesis include microwave-assisted synthesis and ultrasound-assisted synthesis, which often lead to shorter reaction times, higher yields, and purer products compared to conventional heating methods mdpi.com.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates researchgate.netsynarchive.com. In the context of pyridazine synthesis, microwave-assisted methods have been successfully employed for various reaction types, including multicomponent reactions and the synthesis of pyridazinium-based ionic liquids researchgate.netsynarchive.comwikipedia.org. For instance, the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been achieved under microwave irradiation using an eco-friendly chitosan biocatalyst, resulting in high yields and short reaction times wikipedia.org.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for pyridazine synthesis nih.govnih.gov. The phenomenon of acoustic cavitation, characterized by the formation, growth, and collapse of bubbles in a liquid, generates localized high temperatures and pressures, thereby enhancing reaction rates nih.gov. Ultrasound has been successfully utilized in the multi-component synthesis of pyridazines and other nitrogen-containing heterocycles, often in environmentally friendly solvents like water mdpi.comnih.govchemeurope.com. These methods are noted for their operational simplicity, energy efficiency, and ability to produce high yields of pure products mdpi.com.
Table 1: Examples of Green Chemistry Approaches in Pyridazine Synthesis
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |
| Three-component reaction | Arylglyoxal hydrates, β-dicarbonyl compounds, hydrazine hydrate | Water, Ultrasound irradiation | 6-Aryl-3-methylpyridazine-4-carboxylic acid esters | Good to High | chemeurope.com |
| Multicomponent synthesis | Aromatic aldehydes, malononitrile, cyclic ketones, ammonium acetate | SBA-15@ADMPT/H5PW10V2O40 catalyst, Ethanol, Ultrasound irradiation | 2-Amino-3-cyanopyridine derivatives | 79-95 | nih.gov |
| N-alkylation | Pyridazine, Alkyl halides | Solvent-free, Microwave irradiation (100°C, 20 min) | N-alkylpyridazinium ionic liquids | Quantitative | researchgate.netsynarchive.com |
| Multicomponent synthesis | 2-phenylhydrazono derivative, malononitrile, aromatic aldehydes | NHOAc/CH3COOH or piperidine/EtOH, Ultrasonication | Pyridazino[5,4,3-de] tandfonline.comd-nb.infonaphthyridine derivatives | Not specified | tandfonline.com |
Transition Metal-Catalyzed Coupling Reactions for Pyridazine Functionalization (e.g., Suzuki-Miyaura Coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including pyridazines. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, facilitate the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the pyridazine ring.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is one of the most versatile methods for C-C bond formation libretexts.org. This reaction has been successfully applied to the synthesis of various substituted pyridazines. For example, a series of π-conjugated molecules based on pyridazine and thiophene heterocycles were synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction libretexts.org. The reaction of 3-bromo-6-(thiophen-2-yl)pyridazine with different (hetero)aromatic boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ afforded the desired products in fair to low yields libretexts.org.
Heck Coupling:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene wikipedia.org. This methodology has been explored for the functionalization of pyrazines, which are structurally related to pyridazines. For instance, the Heck cross-coupling of 2,3-dichloropyrazine with various acrylates and styrenes has been reported, yielding 2,3-dialkenylpyrazines in good yields researchgate.net.
Sonogashira Coupling:
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes mdpi.comwikipedia.org. This reaction has been utilized in the synthesis of various nitrogen-containing heterocycles, including pyridazine derivatives nih.gov.
Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions for Pyridazine Functionalization
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄, Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | 14-28 | libretexts.org |
| Heck | 2,3-Dichloropyrazine | Ethyl acrylate | Pd(OAc)₂, X-Phos | 2,3-Bis(ethoxycarbonylvinyl)pyrazine | 83 | researchgate.net |
| Sonogashira | 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-alkynylpyridines | up to 96 | uzh.ch |
Inverse Electron-Demand Diels-Alder (iEDDA) Reactions in Pyridazine Synthesis
The inverse electron-demand Diels-Alder (iEDDA) reaction is a powerful and highly efficient method for the synthesis of various nitrogen-containing heterocycles, including pyridazines. This reaction typically involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, such as an alkene or alkyne. The initial cycloadduct then undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to afford the aromatic pyridazine ring researchgate.net.
The versatility of the iEDDA reaction allows for the synthesis of a wide range of functionalized pyridazines by varying the substituents on both the tetrazine and the dienophile researchgate.netnih.gov. For instance, the reaction of 3-monosubstituted s-tetrazines with silyl enol ethers, mediated by a Lewis acid, provides functionalized pyridazines with high regiocontrol organic-chemistry.orgnih.gov. This method is particularly useful for the synthesis of 3-bromo-pyridazines, which can serve as versatile intermediates for further functionalization via cross-coupling reactions nih.gov. The iEDDA reaction has also been successfully employed for the synthesis of pyridazines on a DNA-encoded library platform, demonstrating its compatibility with complex molecular systems researchgate.net.
The transformation of tetrazine units into pyridazines via iEDDA can also be used to tune the electronic and optical properties of materials libretexts.org. The relatively more electron-donating nature of the resulting pyridazine ring can raise the HOMO and LUMO energy levels and widen the bandgap of the molecule libretexts.org.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCR strategies have been developed for the synthesis of pyridazine derivatives and related fused heterocyclic systems.
One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR that has been utilized for the synthesis of imidazo[1,2-b]pyridazines under sustainable conditions using green solvents like eucalyptol researchgate.net. This reaction involves the condensation of an aldehyde, an amidine (such as an aminopyridazine), and an isocyanide, typically catalyzed by a Lewis or Brønsted acid organic-chemistry.org.
Other MCRs for pyridazine synthesis often involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine derivative. For instance, the three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds in the presence of hydrazine hydrate under ultrasound irradiation in water affords 6-aryl-3-methylpyridazine-4-carboxylic acid esters in good to high yields chemeurope.com. The use of ultrasound and water as a solvent highlights the green aspects of these MCR strategies.
Table 3: Examples of Multicomponent Reactions for Pyridazine Synthesis
| Reaction Name/Type | Components | Conditions | Product | Yield (%) | Reference |
| Groebke–Blackburn–Bienaymé | Aldehyde, 2-aminopyridazine, isocyanide | Eucalyptol, NH₄Cl | Imidazo[1,2-b]pyridazine derivatives | Moderate to high | researchgate.net |
| Three-component condensation | Arylglyoxal hydrate, β-dicarbonyl compound, hydrazine hydrate | Water, Ultrasound | 6-Aryl-3-methylpyridazine-4-carboxylic acid esters | Good to high | chemeurope.com |
| Three-component reaction | 2-Phenylhydrazono derivative, malononitrile, aromatic aldehyde | Ultrasonication, pressure | Pyridazino[5,4,3-de] tandfonline.comd-nb.infonaphthyridine | Not specified | tandfonline.com |
| One-pot three-component | Thiazolylhydrazide, maleic anhydride, chitosan | Microwave irradiation | Thiazolyl-pyridazinediones | High | wikipedia.org |
Derivatization and Subsequent Functionalization of this compound
The presence of both a hydrazinyl moiety and a bromophenyl substituent in this compound offers multiple avenues for further derivatization and functionalization, allowing for the synthesis of a diverse library of related compounds.
Chemical Transformations Involving the Hydrazinyl Moiety
The hydrazinyl group is a versatile functional group that can undergo a variety of chemical transformations, including condensation, acylation, and alkylation reactions.
Condensation and Hydrazone Formation:
The hydrazinyl group readily condenses with aldehydes and ketones to form the corresponding hydrazones nih.gov. This reaction is a common method for derivatizing hydrazinyl-containing compounds and can be used to introduce a wide range of substituents researchgate.net. The resulting hydrazones can serve as intermediates for the synthesis of more complex heterocyclic systems.
Acylation:
The nitrogen atoms of the hydrazinyl group can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids organic-chemistry.orgresearchgate.net. This reaction leads to the formation of hydrazides. For example, the acylation of hydrazides with acetic acid or formic acid has been studied, with the latter being a much faster reaction organic-chemistry.org.
Alkylation:
Selective alkylation of hydrazine derivatives can be achieved to introduce alkyl groups onto one or both nitrogen atoms d-nb.infoorganic-chemistry.org. Methodologies involving the formation of a nitrogen dianion followed by reaction with an electrophile allow for controlled mono- or dialkylation d-nb.infoorganic-chemistry.org.
Cyclization Reactions:
The hydrazinyl moiety is a key precursor for the synthesis of various fused heterocyclic systems. For example, the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with acetic anhydride, p-chlorobenzaldehyde, or carbon disulphide leads to the formation of pyridazinotriazine derivatives.
Reactions at the Bromophenyl Substituent (e.g., Nucleophilic Aromatic Substitution)
The bromine atom on the phenyl ring of this compound serves as a handle for a variety of cross-coupling and substitution reactions, enabling further modification of this part of the molecule.
Nucleophilic Aromatic Substitution (SNA_r):
While simple aryl halides are generally unreactive towards nucleophilic aromatic substitution, the reaction can be facilitated by the presence of activating electron-withdrawing groups on the aromatic ring. In the context of pyridazine derivatives, the electron-deficient nature of the pyridazine ring itself can influence the reactivity of the attached bromophenyl group. Sequential nucleophilic aromatic substitution processes have been used to synthesize various polysubstituted pyridazinone systems from polyfluorinated pyridazinones.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines nih.gov. This reaction is a powerful tool for the synthesis of arylamines and has been applied to a wide range of aryl and heteroaryl halides, including those containing pyridazine and pyridine (B92270) moieties.
Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols to form the corresponding ethers, amines, or thioethers synarchive.comwikipedia.org. This reaction provides an alternative to palladium-catalyzed methods for the formation of C-O, C-N, and C-S bonds at the bromophenyl position.
Table 4: Potential Reactions at the Bromophenyl Substituent
| Reaction Type | Reagent | Catalyst | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst | Biaryl derivative |
| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst | N-Aryl amine |
| Ullmann Condensation | Alcohol, amine, or thiol | Copper catalyst | Aryl ether, amine, or thioether |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst | Arylalkyne |
| Heck Coupling | Alkene | Palladium catalyst | Arylalkene |
| Cyanation | Cyanide source (e.g., CuCN) | - | Benzonitrile derivative |
Functional Group Interconversions on the Pyridazine Ring System
The chemical reactivity of the this compound scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives. These transformations primarily target the pyridazine ring itself or utilize the pendant hydrazinyl group as a reactive handle for subsequent cyclization reactions. The inherent electron-deficient nature of the pyridazine ring system facilitates nucleophilic substitution reactions, which are a cornerstone of its functionalization.
The pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon positions adjacent to the ring nitrogens (C3 and C6), especially when a suitable leaving group, such as a halogen, is present. While the parent compound of interest is this compound, its synthesis often proceeds from a 6-chloro-3-(4-bromophenyl)pyridazine intermediate. This halogenated precursor is highly valuable for introducing a wide range of functional groups through SNAr reactions.
Research has demonstrated that various nitrogen, oxygen, and sulfur nucleophiles can effectively displace a halogen atom on the pyridazine core. For example, studies on related polysubstituted pyridazines show that fluorine or chlorine atoms can be sequentially displaced by amines, such as butylamine or morpholine, to create aminopyridazine derivatives. nih.govnih.gov The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and the existing substituents on the ring. nih.gov This methodology allows for the strategic introduction of diverse functionalities, which can significantly alter the molecule's physicochemical properties.
| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |
| Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate | Morpholine | 1,4-Dioxane, Hünig's base, reflux | Ethyl 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxylate | nih.gov |
| 4,5,6-Trifluoropyridazin-3(2H)-one | Butylamine | Dichloromethane, rt | 4-Butylamino-5,6-difluoropyridazin-3(2H)-one | nih.gov |
| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | NaH, THF | Product of substitution at C4 | mdpi.com |
The 6-hydrazinyl moiety is a key functional group that serves as a versatile precursor for the construction of fused heterocyclic systems, a process known as ring annulation. These reactions significantly expand the structural diversity of the core molecule by creating polycyclic derivatives.
A predominant transformation is the cyclization of the 6-hydrazinyl group to form a fused triazole ring, yielding nih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives. This is typically achieved by reacting the hydrazinylpyridazine with a one-carbon electrophile. Reagents such as formic acid, triethyl orthoformate, or various acid chlorides can facilitate the condensation and subsequent intramolecular cyclization to furnish the fused bicyclic system. This synthetic strategy is a robust and efficient method for creating therapeutically relevant scaffolds.
Furthermore, the hydrazinyl group can react with other bifunctional reagents to yield different fused systems. For instance, reaction with α-haloketones can lead to the formation of imidazo[1,2-b]pyridazine derivatives through a condensation-cyclization sequence.
| Substrate | Reagent | Product | Reaction Type |
| 3-Aryl-6-hydrazinylpyridazine | Triethyl orthoformate (HC(OEt)₃) | 6-Aryl- nih.govresearchgate.nettriazolo[4,3-b]pyridazine | Triazole ring formation |
| 3-Aryl-6-hydrazinylpyridazine | Acetic Anhydride ((Ac)₂O) | 6-Aryl-3-methyl- nih.govresearchgate.nettriazolo[4,3-b]pyridazine | Triazole ring formation |
| 3-Aryl-6-hydrazinylpyridazine | α-Haloketone (e.g., Phenacyl bromide) | 6-Aryl-2-phenylimidazo[1,2-b]pyridazine | Imidazole ring formation |
Beyond forming fused rings, the hydrazinyl group can be converted into other acyclic or cyclic substituents through condensation reactions. A notable example is the reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form pyrazole (B372694) derivatives. This reaction, known as the Knorr pyrazole synthesis, proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield a stable 1-substituted pyrazole ring. This effectively transforms the 6-hydrazinyl group into a 6-(pyrazol-1-yl) substituent, offering another avenue for structural modification and the exploration of new biological activities. preprints.orgnih.gov
| Substrate | Reagent | Conditions | Product |
| This compound | Acetylacetone (2,4-pentanedione) | Ethanol, reflux | 3-(4-Bromophenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
| This compound | Ethyl acetoacetate | Acetic acid, heat | 3-(4-Bromophenyl)-6-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridazine |
These functional group interconversions highlight the synthetic versatility of the this compound scaffold, making it a valuable platform for developing novel compounds in medicinal chemistry and materials science.
Iii. Reaction Mechanisms and Pathways in Pyridazine Chemistry
Mechanistic Investigations of Pyridazine (B1198779) Ring Formation
The formation of the pyridazine ring is a cornerstone of heterocyclic synthesis, with the most prevalent method involving the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648). chemtube3d.com This cyclocondensation reaction is a reliable strategy for constructing the pyridazine core, including the parent structure of 3-(4-Bromophenyl)-6-hydrazinylpyridazine.
A plausible and widely accepted mechanistic pathway for the synthesis of the 3-aryl-6-halopyridazine precursor starts from a γ-ketoacid, such as 4-(4-bromophenyl)-4-oxobutanoic acid. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the ketone carbonyl of the γ-ketoacid. This is typically the more electrophilic carbonyl group. This attack forms a tetrahedral intermediate which subsequently dehydrates to yield a hydrazone intermediate.
The second stage of the mechanism involves an intramolecular cyclization. The terminal amino group of the hydrazone attacks the carboxylic acid carbonyl. This intramolecular acyl substitution proceeds through a cyclic tetrahedral intermediate. The final step is a second dehydration event, which results in the formation of the stable, aromatic pyridazinone ring. The resulting 6-(4-bromophenyl)pyridazin-3(2H)-one can then be halogenated (e.g., with POCl₃) to yield 3-chloro-6-(4-bromophenyl)pyridazine, a key intermediate. The hydrazinyl group is subsequently introduced via nucleophilic aromatic substitution of the chloro substituent with hydrazine hydrate.
Alternative pathways for pyridazine synthesis include inverse-electron-demand Diels-Alder reactions of 1,2,4,5-tetrazines with electron-rich dienophiles, which provide a route to highly substituted pyridazines. researchgate.netorganic-chemistry.org Another approach involves the cyclization of unsaturated hydrazones, which can be oxidized to form the aromatic pyridazine ring. organic-chemistry.org
Table 1: Common Strategies for Pyridazine Ring Synthesis
| Precursors | Reaction Type | Key Features |
|---|---|---|
| 1,4-Diketones / γ-Ketoacids + Hydrazine | Cyclocondensation | Classical, robust, and widely used method. chemtube3d.comsphinxsai.com |
| 1,2,4,5-Tetrazines + Alkenes/Alkynes | Inverse-Demand Diels-Alder | Provides access to highly functionalized pyridazines. researchgate.net |
Detailed Reaction Pathways of Hydrazinylpyridazine Transformations
The hydrazinyl group in this compound is a versatile functional handle for further molecular elaboration. Its reactivity is analogous to that of other arylhydrazines, allowing for a variety of transformations to construct more complex heterocyclic systems.
One of the most common reactions of hydrazinylpyridazines is condensation with carbonyl compounds. The reaction with aldehydes and ketones proceeds via nucleophilic addition of the terminal -NH₂ group of the hydrazinyl moiety to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the corresponding pyridazinyl-hydrazone. This pathway is fundamental for creating a diverse range of derivatives. researchgate.net
Furthermore, the hydrazinyl group serves as a key building block for the synthesis of fused heterocyclic systems. For example, reaction with isocyanates or isothiocyanates leads to the formation of semicarbazide and thiosemicarbazide (B42300) derivatives, respectively. nih.gov These intermediates can be cyclized to form fused triazolo[4,3-b]pyridazines, a scaffold of significant interest in medicinal chemistry. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbon of the isocyanate or isothiocyanate.
The hydrazinyl moiety can also participate in cyclization reactions with 1,3-dicarbonyl compounds to form pyrazolyl-pyridazines. This transformation involves the initial formation of a hydrazone with one carbonyl group, followed by intramolecular cyclization and dehydration involving the second carbonyl group.
In some contexts, the N-N bond of the hydrazine moiety can be susceptible to cleavage. Studies on related arylhydrazines have shown that under oxidative conditions, the hydrazine group can decompose, potentially releasing nitric oxide (NO), which points to complex redox chemistry. nih.gov
Studies on Carbon-Nitrogen Bond Formation and Cleavage in Azaheterocycles
The synthesis and reactivity of this compound are fundamentally governed by the formation and cleavage of carbon-nitrogen (C-N) bonds.
C-N Bond Formation: The primary C-N bond-forming events occur during the initial synthesis of the pyridazine ring. In the cyclocondensation of a γ-ketoacid with hydrazine, two new C-N bonds are formed to create the heterocyclic ring. sphinxsai.com The first is formed during the initial hydrazone formation, and the second, crucial for ring closure, is established via an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid moiety.
Another significant C-N bond-forming reaction is the introduction of the hydrazinyl group itself. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A precursor, such as 3-chloro-6-(4-bromophenyl)pyridazine, reacts with hydrazine hydrate. The pyridazine ring, being electron-deficient, activates the C-3 position for nucleophilic attack by hydrazine. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen atoms, before the chloride leaving group is expelled. An analogous SNAr cyclization using hydrazine to form a C-N bond is observed in the synthesis of 3-aminoindazoles from 2-halobenzonitriles. nih.gov
C-N Bond Cleavage: While C-N bonds within the pyridazine ring are generally stable due to their aromatic character, C-N bond cleavage can occur in substituents under specific conditions. Mechanistic studies on other nitrogen-containing heterocycles have demonstrated that the hydrazine moiety can be a site of N-N bond cleavage. nih.gov For arylhydrazines connected to electron-deficient rings, oxidative environments can facilitate the decomposition of the hydrazine group. nih.gov This pathway suggests that the C-N bond between the pyridazine ring and the hydrazinyl group may remain intact while the weaker N-N single bond cleaves.
Elucidation of Intermediates and Transition States in Pyridazine-Related Reactions
Understanding the transient species involved in pyridazine chemistry is key to rationalizing reaction outcomes and optimizing conditions. While direct spectroscopic observation of intermediates for reactions involving this compound is scarce, their structures can be inferred from well-established mechanistic principles.
In the formation of the pyridazine ring from a γ-ketoacid and hydrazine, several key intermediates are postulated:
Tetrahedral Adduct (Carbinolamine): The initial nucleophilic attack of hydrazine on a carbonyl group forms a neutral tetrahedral intermediate. Proton transfer followed by the loss of water leads to the hydrazone.
Hydrazone: This is a relatively stable, isolable intermediate in many cases.
Cyclic Tetrahedral Intermediate: The intramolecular attack of the terminal hydrazone nitrogen on the second carbonyl group (the carboxylic acid) generates a cyclic intermediate. This step is often the rate-determining step for the cyclization.
Dihydropyridazinone: Dehydration of the cyclic intermediate yields a dihydropyridazinone, which then aromatizes to the pyridazinone product.
In the transformation of the hydrazinyl group, such as in hydrazone formation with an aldehyde, the reaction proceeds through a carbinolamine intermediate after the initial nucleophilic attack. The transition state for the formation of this intermediate involves the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon. The subsequent dehydration step is often acid-catalyzed and involves protonation of the hydroxyl group, making it a better leaving group (water).
For SNAr reactions to introduce the hydrazinyl group, the key intermediate is the Meisenheimer complex . This is a resonance-stabilized, negatively charged species formed by the addition of the nucleophile (hydrazine) to the electron-deficient aromatic ring. The transition state leading to this intermediate involves the partial formation of the new C-N bond and localization of negative charge onto the ring system. The stability of this intermediate is a critical factor in the facility of the SNAr reaction.
Table 2: Key Intermediates in Pyridazine Reactions
| Reaction | Key Intermediate(s) | Description |
|---|---|---|
| Pyridazine Ring Formation | Hydrazone, Cyclic Tetrahedral Adduct | Formed sequentially during the cyclocondensation process. |
| Hydrazone Formation | Carbinolamine | Tetrahedral adduct from the nucleophilic attack of hydrazine on a carbonyl. |
Iv. Advanced Spectroscopic Characterization Methodologies
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
In the IR spectrum of 3-(4-Bromophenyl)-6-hydrazinylpyridazine, characteristic absorption bands are expected. The N-H stretching vibrations of the hydrazinyl group should appear as distinct bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the pyridazine (B1198779) and bromophenyl rings are anticipated just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring will likely produce a series of sharp bands in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-Br stretch is expected in the lower frequency region of the spectrum.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the symmetric vibrations of the aromatic rings. The pyridazine ring breathing modes and the symmetric stretching of the C-C bonds in the bromophenyl ring would be expected to produce strong Raman signals.
Table 3: Predicted Vibrational Frequencies for this compound.
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| N-H Stretch (Hydrazinyl) | 3200 - 3400 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| C=N Stretch (Pyridazine) | 1550 - 1600 | Moderate |
| C=C Stretch (Aromatic) | 1400 - 1500 | Strong |
Note: Predicted values are based on typical ranges for similar functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₉BrN₄), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of the molecular ion under electron impact would likely involve the loss of small, stable molecules or radicals. Plausible fragmentation pathways could include the loss of the hydrazinyl group (-N₂H₃), the cleavage of the bond between the two rings, or the fragmentation of the pyridazine ring itself.
Table 4: Predicted Mass Spectrometry Data for this compound.
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 264/266 | Molecular ion with ⁷⁹Br/⁸¹Br |
| [M - N₂H₃]⁺ | 233/235 | Loss of hydrazinyl radical |
| [C₄H₃N₂]⁺ | 79 | Pyridazine fragment |
Note: m/z values are for the most abundant isotopes.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the 4-bromophenyl ring and the pyridazine ring system will result in strong π → π* absorptions in the UV region. The presence of nitrogen atoms with lone pairs of electrons in both the pyridazine ring and the hydrazinyl group will give rise to weaker n → π* transitions, which may appear as shoulders on the more intense π → π* bands. The position of the absorption maxima (λₘₐₓ) will be sensitive to the solvent polarity.
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination and Conformational Studies
An extensive search of scientific literature and crystallographic databases was conducted to retrieve X-ray diffraction (XRD) data for this compound. This investigation aimed to detail its solid-state structure, including crystal system, space group, unit cell dimensions, and key intramolecular interactions, as well as to perform conformational studies on the molecule.
Despite a thorough review of available research, no published single-crystal X-ray diffraction studies for the specific compound this compound were found. Consequently, experimental data regarding its crystal structure, molecular conformation in the solid state, and intermolecular interactions determined by XRD analysis are not available in the current body of scientific literature.
Therefore, the generation of data tables detailing crystallographic parameters and a discussion of specific research findings on the solid-state structure of this compound is not possible at this time. Further empirical research, involving the synthesis of a suitable single crystal and subsequent XRD analysis, would be required to elucidate these structural properties.
V. Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, defining its electrophilicity.
The energies of these orbitals, EHOMO and ELUMO, and the difference between them—the HOMO-LUMO energy gap (ΔE)—are fundamental descriptors of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. gsconlinepress.com For 3-(4-Bromophenyl)-6-hydrazinylpyridazine, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridazine (B1198779) ring, while the LUMO would likely be distributed across the electron-deficient pyridazine and bromophenyl rings. The precise energy gap, calculated via DFT, would quantify its reactivity profile.
A representative data table for FMO analysis would appear as follows, populated with values from DFT calculations.
| Parameter | Energy (eV) |
| EHOMO | Calculated Value |
| ELUMO | Calculated Value |
| Energy Gap (ΔE) | Calculated Value |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. nih.gov These maps are plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green areas denote neutral potential.
For this compound, an MEP map would likely show strong negative potential around the nitrogen atoms of the pyridazine ring and the terminal amino group of the hydrazinyl moiety, identifying these as the primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms of the hydrazinyl group.
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Indicates resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness; a softer molecule is more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These descriptors provide a comprehensive profile of the molecule's stability and reactivity. For this compound, these values would reflect the balance between the electron-donating and electron-withdrawing groups.
The calculated values for these descriptors would typically be presented in a data table.
| Descriptor | Symbol | Formula | Calculated Value |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Value |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Value |
| Chemical Softness | S | 1/η | Value |
| Electrophilicity Index | ω | χ²/2η | Value |
While global descriptors describe the molecule as a whole, local reactivity descriptors like Fukui functions identify the reactivity of individual atomic sites. gsconlinepress.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. It helps pinpoint the atoms most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). For this compound, Fukui function analysis would precisely identify which nitrogen or carbon atoms are the most reactive sites, guiding predictions of reaction mechanisms.
Quantum Chemical Calculations for Optimized Geometries and Energetic Profiles
A fundamental step in any theoretical study is to determine the molecule's most stable three-dimensional structure through geometry optimization. nih.gov Using methods such as DFT with a basis set like 6-311G(d,p), calculations are performed to find the conformation with the minimum energy. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral (torsional) angles. The optimized geometry for this compound would reveal the spatial arrangement of its constituent rings and the hydrazinyl group, including the degree of planarity and the rotational barrier between the pyridazine and phenyl rings. These theoretical structural parameters can be compared with experimental data from X-ray crystallography to validate the computational model.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
The behavior of a compound in the solid state or in solution is governed by intermolecular forces. Theoretical studies can model and quantify these non-covalent interactions. For this compound, several key interactions are possible:
Hydrogen Bonding: The hydrazinyl group (-NHNH2) contains both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms), making it highly likely to form strong intermolecular hydrogen bonds that would significantly influence its crystal packing and physical properties.
π-π Stacking: The presence of two aromatic rings (pyridazine and bromophenyl) allows for π-π stacking interactions, where the rings align face-to-face or in an offset manner, contributing to the stability of the crystal lattice.
Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acid, accepting electron density from a Lewis base (like a nitrogen or oxygen atom on a neighboring molecule). This directional interaction, known as halogen bonding, can play a significant role in molecular assembly.
Hirshfeld Surface Analysis
For This compound , this analysis would provide insights into how the molecules arrange themselves in the solid state and which atomic interactions are dominant in stabilizing the crystal structure. However, no published studies were found that have performed this analysis on the title compound.
Energy Frameworks Analysis
Energy frameworks analysis is a computational method that builds upon Hirshfeld surface analysis to quantify the energetic contributions of different intermolecular interactions to the stability of a crystal structure. This analysis calculates the electrostatic, dispersion, polarization, and exchange-repulsion energies between molecular pairs within the crystal lattice. The results are often visualized as framework diagrams, which illustrate the strength and topology of the interaction energies in a visually intuitive manner.
An energy frameworks analysis of This compound would reveal the quantitative strengths of the different intermolecular forces, thereby providing a deeper understanding of the crystal's stability. At present, no such analysis for this specific compound has been reported in the scientific literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide detailed information about conformational changes, dynamic interactions, and the influence of the solvent environment on a molecule's behavior. For This compound , MD simulations could elucidate its dynamic properties in solution, including its conformational flexibility and interactions with solvent molecules.
Such simulations are crucial for understanding how the compound might behave in a biological or chemical system. However, a review of the available literature indicates that no molecular dynamics simulation studies have been published specifically for This compound .
Vi. Coordination Chemistry of Hydrazinylpyridazines
Hydrazinylpyridazines as Ligands in Metal Complexes
Hydrazinylpyridazines, including derivatives such as 3-(4-Bromophenyl)-6-hydrazinylpyridazine, are recognized for their potential as effective ligands in coordination chemistry. nih.gov The presence of the pyridazine (B1198779) ring, with its two adjacent nitrogen atoms, and the hydrazinyl (-NHNH2) group provides multiple donor sites for coordination with metal ions. This allows hydrazinylpyridazines to act as bidentate or even polydentate ligands, forming stable chelate rings with the metal center. The coordination chemistry of these ligands is similar to that of other N-donor heterocyclic ligands, and they readily form complexes with transition metals. chemistryjournal.net
The electronic properties of the pyridazine ring, influenced by substituents like the 4-bromophenyl group, can modulate the ligand's donor strength and, consequently, the stability and properties of the resulting metal complexes. The versatility of hydrazinylpyridazines as ligands has led to their use in the development of various metal complexes with interesting structural and electronic properties. mtct.ac.in The ability of the hydrazinyl group to engage in different coordination modes further enhances the structural diversity of these complexes. nih.gov
Synthesis and Characterization of Metal-Hydrazinylpyridazine Coordination Compounds
The synthesis of metal-hydrazinylpyridazine coordination compounds typically involves the reaction of a metal salt with the hydrazinylpyridazine ligand in a suitable solvent. jptcp.com The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex. mtct.ac.in Generally, a solution of the hydrazinylpyridazine ligand is added to a solution of the metal salt, leading to the precipitation or crystallization of the coordination compound. chemistryjournal.net
Characterization of the synthesized complexes is carried out using a variety of spectroscopic and analytical techniques. chemistryjournal.netjptcp.com Elemental analysis provides the empirical formula of the complex, which helps in determining the metal-to-ligand ratio. jptcp.com Infrared (IR) spectroscopy is a crucial tool for determining the coordination mode of the ligand. jptcp.com Shifts in the vibrational frequencies of the C=N and N-N bonds in the pyridazine ring and the N-H bonds of the hydrazinyl group upon coordination provide evidence of metal-ligand bond formation. jptcp.com
Elucidation of Binding Modes and Chelation Properties of Hydrazinylpyridazine Ligands
Hydrazinylpyridazine ligands can exhibit several binding modes, making their coordination chemistry particularly rich. The specific binding mode adopted depends on factors such as the metal ion, the reaction conditions, and the presence of other coordinating ligands. mtct.ac.in The most common binding mode involves chelation through one of the pyridazine nitrogen atoms and the terminal nitrogen of the hydrazinyl group, forming a stable five-membered chelate ring.
Another possible binding mode involves the pyridazine ring acting as a bridging ligand between two metal centers. The two nitrogen atoms of the pyridazine ring can coordinate to different metal ions, leading to the formation of polynuclear complexes. The hydrazinyl group can also act as a bridging ligand.
The chelation properties of hydrazinylpyridazine ligands contribute significantly to the stability of their metal complexes. The formation of one or more chelate rings enhances the thermodynamic stability of the complex, an effect known as the chelate effect. The substituent on the pyridazine ring, in this case, the 4-bromophenyl group, can influence the steric and electronic properties of the ligand, thereby affecting its chelation behavior.
Spectroscopic and Theoretical Investigations of Metal-Ligand Interactions
Spectroscopic techniques are instrumental in probing the nature of metal-ligand interactions in hydrazinylpyridazine complexes. frontiersin.orgnih.gov UV-visible spectroscopy provides insights into the d-d electronic transitions of the metal center, which are sensitive to the coordination environment. jptcp.com The position and intensity of these absorption bands can help in determining the geometry of the complex.
Infrared spectroscopy, as mentioned earlier, is vital for identifying the donor atoms involved in coordination. jptcp.com A shift in the stretching frequency of the N-H bonds of the hydrazinyl group to lower wavenumbers upon complexation is indicative of its coordination to the metal ion. Similarly, changes in the vibrational modes of the pyridazine ring confirm its involvement in bonding.
Theoretical investigations, such as density functional theory (DFT) calculations, can provide a deeper understanding of the electronic structure and bonding in these complexes. nih.gov These computational methods allow for the calculation of molecular orbitals, bond energies, and electronic charge distributions, which can help in rationalizing the observed spectroscopic and structural properties. frontiersin.orgnih.gov Theoretical studies can also be used to predict the most stable binding modes and to understand the factors that govern the reactivity of the complexes. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hydralazine |
Vii. Advanced Applications of 3 4 Bromophenyl 6 Hydrazinylpyridazine and Its Derivatives in Materials Science and Catalysis
Applications in Optoelectronics and Luminescent Materials
The electron-accepting properties of the pyridazine (B1198779) moiety make it a key component in the design of donor-acceptor (D-A) type molecules, which are fundamental to many optoelectronic applications. These materials exhibit unique photophysical behaviors, including efficient luminescence and sensitivity to environmental stimuli.
Thermally Activated Delayed Fluorescence (TADF) has emerged as a critical mechanism for achieving high efficiency in Organic Light-Emitting Diodes (OLEDs) by harvesting both singlet and triplet excitons. frontiersin.org The key to efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ), which facilitates the up-conversion of triplet excitons to emissive singlet states through reverse intersystem crossing (rISC). frontiersin.orgmdpi.com
Pyridazine derivatives are highly effective as the acceptor unit in D-A molecules designed for TADF. frontiersin.org By pairing the electron-deficient pyridazine core with various electron-donating units, it is possible to create molecules with a distinct spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This separation minimizes the ΔEₛₜ, a prerequisite for efficient rISC. mdpi.com
Research has demonstrated that combining a pyridazine acceptor with donor moieties like phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine (B1200822) results in emitters with significant TADF properties. For instance, a phenoxazinyl disubstituted pyridazine derivative was found to have a reverse intersystem crossing rate (kᵣᵢₛ꜀) of 9.5 × 10⁵ s⁻¹, which is significantly higher than that of a similar compound with a 9,9-dimethyl-9,10-dihydroacridine donor (3.3 × 10⁵ s⁻¹). mdpi.com Another study synthesized three novel D-A molecules with a pyridazine acceptor, where the derivative featuring two phenoxazine donors (dPXZMePydz) exhibited a particularly high kᵣᵢₛ꜀ of 3.9 × 10⁶ s⁻¹ and a fast delayed emission lifetime of under 500 nanoseconds. frontiersin.org These findings underscore the potential of pyridazine-based compounds in creating high-performance TADF emitters.
Table 1: Photophysical Properties of Selected Pyridazine-Based TADF Emitters
| Compound Name/Description | Donor Moiety | ΔEₛₜ (eV) | kᵣᵢₛ꜀ (s⁻¹) | Delayed Lifetime | Source(s) |
| dPXZMePydz | Phenoxazine | 0.086 | 3.9 × 10⁶ | <500 ns | frontiersin.orgmdpi.com |
| Phenoxazinyl disubstituted pyridazine | Phenoxazine | - | 9.5 × 10⁵ | 143 ns | mdpi.com |
| Derivative of Pyridazine | 9,9-dimethyl-9,10-dihydroacridine | - | 3.3 × 10⁵ | 93 ns | mdpi.com |
| TCzPZCN | 3,6-di-tert-butylcarbazole | <0.1 | - | 1.9 µs | frontiersin.orgnih.gov |
The sensitivity of the electronic structure of pyridazine derivatives to their local environment makes them suitable candidates for fluorescent probes and sensors. Donor-acceptor systems incorporating a pyridazine unit can exhibit changes in their absorption and emission properties in response to external stimuli, such as the presence of specific analytes. elsevierpure.com
For example, push-pull type molecules containing two carbazole (B46965) donors and a central pyridazine acceptor have been successfully applied as fluorescent probes for detecting volatile acids like trifluoroacetic acid (TFA). elsevierpure.com In the absence of acid, these compounds show certain photophysical properties. However, the protonation of a nitrogen atom on the pyridazine ring leads to a significant change in the intramolecular charge transfer (ICT) characteristics, resulting in a new, broad absorption band at longer wavelengths and a decrease in emission intensity. elsevierpure.com This distinct response allows for the visual detection of the acid. Furthermore, these materials have been used to create security inks for information encryption. elsevierpure.com
In addition to sensing acids, derivatives of nitrogen-containing heterocycles like pyridine (B92270) and pyridazine have been developed as chemosensors for detecting metal ions. mdpi.com The nitrogen atoms in the ring can act as binding sites for cations. This interaction alters the photophysical properties of the molecule, enabling the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com A 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based sensor has also shown high selectivity for Fe³⁺/Fe²⁺ cations. acs.org
The development of efficient TADF emitters based on pyridazine derivatives has a direct application in the fabrication of high-performance OLEDs. jmaterenvironsci.com By utilizing these materials, OLEDs can theoretically achieve 100% internal quantum efficiency by converting both singlet and triplet excitons into light. frontiersin.orgnih.gov
Devices incorporating pyridazine-based TADF emitters have demonstrated promising results. An OLED using the dPXZMePydz emitter achieved an external quantum efficiency (EQE) of over 5.8%, confirming that triplet excitons were successfully harvested via the TADF mechanism. mdpi.com In another example, an OLED using the pyrazine-based emitter TCzPZCN showed a maximum EQE of 7.6%, while a derivative of this compound in a sky-blue device reached an EQE of 12.2%. nih.govnih.gov
Beyond their role as emitters, pyridazine-based compounds have also been investigated as host materials for phosphorescent OLEDs and as components in liquid-crystalline materials, further broadening their utility in advanced electronic displays and devices. mdpi.com The high thermal stability of these compounds is an additional advantage for such applications. mdpi.com
Table 2: Performance of OLEDs Incorporating Pyridazine/Pyrazine-Based Emitters
| Emitter Compound | Device Color | Maximum EQE (%) | Source(s) |
| dPXZMePydz | - | >5.8 | mdpi.com |
| TCzPZCN | Blue | 7.6 | nih.govnih.gov |
| TCzPZCN Derivative | Sky-Blue | 12.2 | nih.govnih.gov |
Pyridazine Derivatives as Ligands in Catalysis
The coordination chemistry of pyridazines, while less explored than that of pyridines, offers unique opportunities in catalysis. acs.org The two adjacent nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, allowing these molecules to function as ligands. By substituting the pyridazine ring at the 3- and 6-positions with additional donor groups, tridentate or multidentate ligands can be created that form stable complexes with transition metals. acs.orgresearchgate.net
A variety of metal complexes using pyridazine-based ligands have been synthesized, including those with ruthenium, copper, nickel, and zinc. acs.orgacs.org These complexes have shown significant catalytic activity in several organic transformations. For example, a dinuclear Ruthenium(II) complex with a 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine ligand demonstrated excellent activity for the oxidation of alkenes into diketones. acs.org Schiff bases derived from 3,6-disubstituted pyridazine hydrazines and pyridine aldehyde have also been used to create ligands for transition metal complexes, highlighting a facile method for generating novel catalysts. researchgate.net The ability to form multimetallic complexes further enhances their potential in catalysis. rsc.org
Investigations in Corrosion Inhibition
Corrosion poses a significant challenge in many industrial applications, particularly for metals like mild steel in acidic environments. tandfonline.com Organic compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier. researchgate.netgsconlinepress.com
Pyridazine derivatives have been extensively studied as effective and environmentally friendly corrosion inhibitors. gsconlinepress.comtandfonline.com Their mechanism of action involves the formation of a protective film on the metal surface, which impedes the transfer of charge and minimizes metal dissolution. tandfonline.comresearchgate.net The adsorption is often spontaneous and primarily involves chemical interactions (chemisorption) between the inhibitor molecules and the metal, displacing water molecules and forming stable Fe-inhibitor complexes. tandfonline.comtandfonline.com
Studies have shown that newly synthesized pyridazine-based compounds can achieve high inhibition efficiencies. For example, two derivatives, PZ-oxy and PZ-yl, exhibited superior inhibition efficiencies of 94% and 96%, respectively, for mild steel in 1 M HCl. tandfonline.com The effectiveness of these inhibitors is attributed to the presence of nitrogen heteroatoms and π-electrons in their structure, which act as adsorption centers. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to correlate the electronic properties of pyridazine derivatives, such as the energies of the HOMO and LUMO, with their inhibition potential, providing a tool for designing even more effective inhibitors. gsconlinepress.com
Table 3: Inhibition Efficiency of Various Pyridazine Derivatives on Mild Steel
| Inhibitor | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Source(s) |
| PZ-oxy | 1 M HCl | 94 | Electrochemical Analysis | tandfonline.comtandfonline.com |
| PZ-yl | 1 M HCl | 96 | Electrochemical Analysis | tandfonline.comtandfonline.com |
| MDP | 1 M HCl | 98 | Polarization Measurements | researchgate.net |
| MDP | 0.5 M H₂SO₄ | 75 | Polarization Measurements | researchgate.net |
| P1 (6-phenyl-3(2H)-pyridazinone) | 0.5 M HCl | 61 (at 1.25 mM) | Tafel Polarization | researchgate.net |
Q & A
Q. Q1: What are the standard synthetic routes for 3-(4-Bromophenyl)-6-hydrazinylpyridazine, and how do reaction conditions impact yield and purity?
The synthesis typically involves multi-step protocols starting from substituted pyridazine precursors. For example:
- Hydrazine incorporation : Reacting 3-(4-bromophenyl)-6-chloropyridazine with hydrazine hydrate under reflux in ethanol (70–80°C, 4–6 hours) yields the hydrazinyl derivative. Excess hydrazine (2–3 equivalents) improves substitution efficiency .
- Alternative pathways : Condensation of 3-(4-bromophenyl)-3-oxopropanonitrile with phenylhydrazine in polar aprotic solvents (e.g., DMSO) at elevated temperatures (100–120°C) can also form pyrazolo-pyridazine intermediates, which may require subsequent hydrazine functionalization .
Q. Key considerations :
| Parameter | Impact on Synthesis | Optimal Range |
|---|---|---|
| Solvent polarity | Higher polarity enhances nucleophilicity | Ethanol, DMSO |
| Temperature | Avoid decomposition (e.g., hydrazine degradation) | 70–120°C (controlled reflux) |
| Stoichiometry | Excess hydrazine reduces side products | 2–3 equivalents hydrazine |
Structural Elucidation
Q. Q2: What advanced techniques are recommended for confirming the molecular structure of this compound?
- X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., pyridazine ring planarity, bromophenyl orientation). SHELXL software is widely used for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Identify hydrazinyl protons (δ 3.5–4.5 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm for bromophenyl).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br• or NH₂NH₂).
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and validate experimental data .
Q. Example structural data from analogs :
| Feature | Observed Value (Analog) | Reference Compound |
|---|---|---|
| C-Br bond length | 1.89–1.91 Å | 6-(4-Bromophenyl)pyridazine |
| N-N bond (hydrazine) | 1.38–1.42 Å | Pyridazine-hydrazine adduct |
Advanced Mechanistic Studies
Q. Q3: How can researchers resolve contradictions in proposed reaction mechanisms for hydrazine incorporation?
Conflicting mechanisms (e.g., nucleophilic substitution vs. radical pathways) require:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated hydrazine (N₂D₄) to identify rate-determining steps .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to test for intermediate radical species.
- In-situ monitoring : Use Raman spectroscopy or HPLC-MS to track intermediate formation.
Case study : In a related pyridazine derivative, isotopic labeling confirmed a two-step SNAr mechanism with a tetrahedral intermediate .
Pharmacological Profiling
Q. Q4: What methodologies are used to assess the bioactivity of this compound?
- In vitro assays :
- Molecular docking : Target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding modes and affinity .
Data interpretation : Cross-validate computational predictions with experimental IC₅₀ values to refine SAR models.
Handling and Safety
Q. Q5: What safety protocols are critical for handling this compound in laboratory settings?
- Hazard classification : Limited GHS data; assume acute toxicity (Category 4) based on hydrazine analogs.
- Mitigation strategies :
Contradictory Data Analysis
Q. Q6: How should researchers address discrepancies in reported crystallographic data for analogous compounds?
- Re-refinement : Re-process raw diffraction data (e.g., CIF files) using updated software (e.g., Olex2 with SHELXL ).
- Validation tools : Check R-factor convergence, electron density maps (e.g., omit maps for ambiguous regions).
- Comparative analysis : Benchmark against high-resolution structures in the Cambridge Structural Database (CSD) .
Computational Modeling
Q. Q7: Which computational methods best predict the electronic properties of this compound for materials science applications?
- DFT calculations : Use Gaussian09 with M06-2X/def2-TZVP for frontier orbitals (HOMO-LUMO gap ~3.5–4.0 eV in analogs) .
- Molecular dynamics (MD) : Simulate solubility in aqueous/organic solvents (e.g., logP prediction via COSMO-RS).
Q. Key output :
| Property | Predicted Value | Application Insight |
|---|---|---|
| HOMO energy | –6.2 eV | Electron donor in OLEDs |
| Solubility (logP) | 2.8–3.1 | Moderate lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
